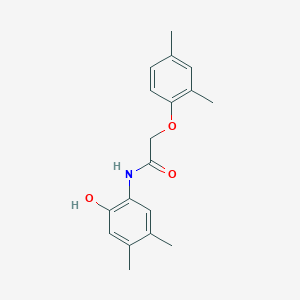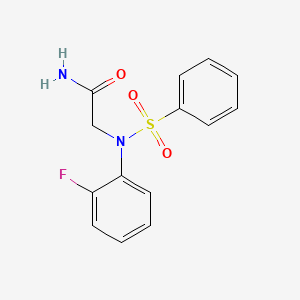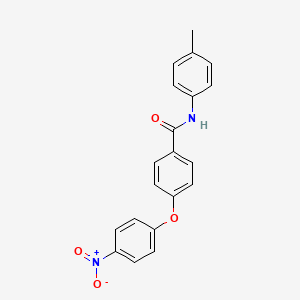
2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide, also known as DMHPA, is a chemical compound that has gained attention in the scientific community for its potential applications in research. DMHPA is a derivative of N-(2-hydroxy-4,5-dimethylphenyl)acetamide and 2,4-dimethylphenol. The synthesis of DMHPA involves the reaction of N-(2-hydroxy-4,5-dimethylphenyl)acetamide with 2,4-dimethylphenol under specific conditions. The resulting compound has shown promise in various research applications due to its unique properties.
Wirkmechanismus
The mechanism of action of 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide is not fully understood. However, studies have suggested that the compound inhibits the activity of specific enzymes that are involved in cell growth and proliferation. This inhibition leads to the induction of apoptosis in cancer cells. 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide has also been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide has been shown to have a range of biochemical and physiological effects. In vitro studies have suggested that 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide inhibits the growth of cancer cells by inducing apoptosis. 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide has also been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory properties. In vivo studies have shown that 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide has a low toxicity profile and does not cause significant adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide is its potential as a novel anti-cancer agent. 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research. Additionally, 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide has a low toxicity profile and does not cause significant adverse effects, making it a safe compound for use in lab experiments. However, one limitation of 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide is its relatively low yield and the difficulty of synthesizing it in large quantities.
Zukünftige Richtungen
There are several future directions for research on 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide. One potential area of research is the development of 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide as a novel anti-cancer agent. Further studies are needed to fully understand the mechanism of action of 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide and its potential as a therapeutic agent. Another area of research is the potential use of 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide in the treatment of inflammatory diseases such as arthritis. Additional studies are needed to determine the efficacy of 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide in treating these conditions. Finally, further research is needed to optimize the synthesis of 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide and increase its yield, making it more accessible for research purposes.
In conclusion, 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide is a promising chemical compound with potential applications in various areas of scientific research. Its unique properties make it a candidate for further investigation as an anti-cancer agent and a potential treatment for inflammatory diseases. Further research is needed to fully understand the mechanism of action of 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide and its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide involves the reaction of N-(2-hydroxy-4,5-dimethylphenyl)acetamide with 2,4-dimethylphenol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction takes place at a temperature of around 80-90°C for a specific period of time. The resulting compound is then purified through various methods such as recrystallization or column chromatography. The yield of 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide can vary depending on the reaction conditions and the purity of the starting materials.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide has shown potential in various research applications due to its unique properties. One of the most promising applications of 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide is in the field of cancer research. 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. This inhibition is believed to be due to the compound's ability to induce apoptosis, or programmed cell death, in cancer cells. 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-11-5-6-17(14(4)7-11)22-10-18(21)19-15-8-12(2)13(3)9-16(15)20/h5-9,20H,10H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPKGEGRPBEEDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=C(C(=C2)C)C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(butyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5713639.png)

![N~1~-(2-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5713648.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-ethylbutanamide](/img/structure/B5713670.png)
![N-[1-cyclohexylidene-2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B5713676.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(2-cyanophenyl)-4-piperidinecarboxamide](/img/structure/B5713698.png)





